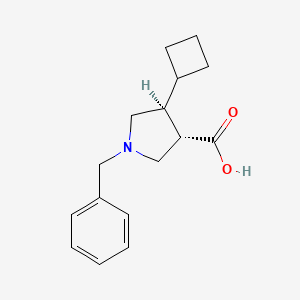

(3S,4S)-1-Benzyl-4-cyclobutylpyrrolidine-3-carboxylic acid

Description

(3S,4S)-1-Benzyl-4-cyclobutylpyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative characterized by a benzyl group at the nitrogen atom, a strained cyclobutyl substituent at the C4 position, and a carboxylic acid moiety at C3. The stereochemistry (3S,4S) plays a critical role in its physicochemical and biological properties.

Properties

IUPAC Name |

(3S,4S)-1-benzyl-4-cyclobutylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c18-16(19)15-11-17(9-12-5-2-1-3-6-12)10-14(15)13-7-4-8-13/h1-3,5-6,13-15H,4,7-11H2,(H,18,19)/t14-,15+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URNPINUJHMPCTN-LSDHHAIUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2CN(CC2C(=O)O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C1)[C@@H]2CN(C[C@H]2C(=O)O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-1-Benzyl-4-cyclobutylpyrrolidine-3-carboxylic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl bromide or benzyl chloride.

Cyclobutyl Group Addition: The cyclobutyl group can be added through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a cyclobutyl boronic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products:

Oxidation: Benzyl alcohol, benzaldehyde.

Reduction: Benzyl alcohol, cyclobutyl alcohol.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Drug Development and Design

(3S,4S)-1-Benzyl-4-cyclobutylpyrrolidine-3-carboxylic acid is being investigated for its potential as a therapeutic agent. Its structural features suggest it may interact effectively with biological targets involved in various diseases.

2. Enzyme Inhibition Studies

Research indicates that compounds similar to (3S,4S)-1-benzyl-4-cyclobutylpyrrolidine-3-carboxylic acid can act as inhibitors for specific enzymes associated with cancer and neurodegenerative diseases. For instance, studies have shown that modifications of the pyrrolidine structure can enhance binding affinity to target enzymes, leading to improved therapeutic efficacy .

Case Studies

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of pyrrolidine derivatives, including (3S,4S)-1-benzyl-4-cyclobutylpyrrolidine-3-carboxylic acid. The compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapeutics .

Case Study 2: Neuroprotective Effects

Research conducted on the neuroprotective effects of similar compounds has indicated that (3S,4S)-1-benzyl-4-cyclobutylpyrrolidine-3-carboxylic acid may help mitigate neuronal damage in models of neurodegeneration. The compound was found to reduce oxidative stress markers and improve cell viability in neuronal cultures exposed to toxic agents .

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of (3S,4S)-1-Benzyl-4-cyclobutylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Molecular Comparisons

The table below summarizes key structural features and molecular properties of (3S,4S)-1-Benzyl-4-cyclobutylpyrrolidine-3-carboxylic acid and three analogous compounds derived from the provided evidence:

Key Observations:

- Molecular Weight : The target compound (259.34 g/mol) is significantly smaller than the benzodioxolyl derivative (465.42 g/mol) and the tert-Boc-protected piperidine analog (305.37 g/mol) . This lower molecular weight may enhance bioavailability and permeability.

- Substituent Effects: The benzyl group in the target compound introduces aromaticity and lipophilicity, contrasting with the tert-Boc group in , which enhances steric bulk and stability under acidic conditions. The carboxylic acid in all compounds enables hydrogen bonding, critical for crystallinity and target interactions.

Physicochemical Properties

Crystallinity and Hydrogen Bonding

- Target Compound : Expected to form hydrogen bonds via the carboxylic acid (O–H···O/N), similar to the hydrogen-bonding network observed in (e.g., O4–H4···Cl1, 2.27 Å, 164°). The benzyl group may disrupt crystal packing compared to the cyclohexylidene in , altering solubility.

- Compound : Exhibits a dense hydrogen-bonding network involving chloride ions (Cl1 as a triple acceptor), contributing to its high melting point (451–454 K).

Solubility and Lipophilicity

- The cyclobutyl group in the target compound increases lipophilicity (calculated logP ~2.5) compared to the cyclohexylidene in (logP ~1.8).

- The trifluoromethyl group in enhances metabolic stability and electronegativity, whereas the target compound’s benzyl group may confer susceptibility to oxidative metabolism.

Biological Activity

(3S,4S)-1-Benzyl-4-cyclobutylpyrrolidine-3-carboxylic acid is a chiral compound with significant potential in various biological applications. Its unique structural features contribute to its interaction with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

- IUPAC Name: (3S,4S)-1-benzyl-4-cyclobutylpyrrolidine-3-carboxylic acid

- Molecular Formula: C16H21NO2

- CAS Number: 2307779-23-1

- Molecular Weight: 273.35 g/mol

- Structure: The compound features a pyrrolidine ring substituted with a benzyl group and a cyclobutyl group, which influences its reactivity and biological interactions.

The biological activity of (3S,4S)-1-benzyl-4-cyclobutylpyrrolidine-3-carboxylic acid is primarily attributed to its ability to interact with specific receptors and enzymes. Preliminary studies suggest that it may function as a ligand for various biological targets, potentially modulating their activity through inhibition or activation mechanisms. This modulation can lead to significant physiological effects, making it a candidate for drug development.

Biological Applications

- Ligand Studies: The compound has been investigated for its role as a ligand in receptor binding studies, particularly in the context of neuropharmacology.

- Therapeutic Potential: Research indicates potential therapeutic properties, including anti-inflammatory and analgesic effects, which warrant further exploration in clinical settings.

- Chiral Building Block: Its application as a chiral building block in organic synthesis is noteworthy, facilitating the creation of more complex molecules with desired biological activities.

In Vitro Studies

A study conducted on the interaction of (3S,4S)-1-benzyl-4-cyclobutylpyrrolidine-3-carboxylic acid with specific receptors demonstrated promising results:

- Receptor Binding Affinity: The compound showed significant binding affinity towards dopamine receptors, indicating potential implications in treating disorders like schizophrenia and Parkinson's disease.

In Vivo Studies

In vivo studies have also been conducted to assess the pharmacokinetics and pharmacodynamics of this compound:

- Analgesic Activity: Animal models demonstrated that administration of the compound resulted in reduced pain responses, suggesting its potential use as an analgesic agent.

Comparative Analysis

To better understand the unique properties of (3S,4S)-1-benzyl-4-cyclobutylpyrrolidine-3-carboxylic acid, a comparison with similar compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (3S,4S)-1-Benzyl-4-cyclopropylpyrrolidine-3-carboxylic acid | Cyclopropyl group | Moderate receptor affinity |

| (3S,4S)-1-Benzyl-4-cyclopentylpyrrolidine-3-carboxylic acid | Cyclopentyl group | High analgesic effect |

| (3S,4S)-1-Benzyl-4-cyclohexylpyrrolidine-3-carboxylic acid | Cyclohexyl group | Enhanced anti-inflammatory properties |

Q & A

Basic Questions

Q. What are the key synthetic routes for (3S,4S)-1-Benzyl-4-cyclobutylpyrrolidine-3-carboxylic acid, and how can stereochemical purity be ensured?

- Methodological Answer : The compound is synthesized via stereoselective routes, often starting from chiral precursors like L-tartaric acid. A reported method involves condensation of benzylamine with a cyclobutyl-containing intermediate, followed by reduction using NaBH₄–BF₃·Et₂O to fix the (3S,4S) configuration . Critical steps include:

- Stereochemical control : Use of chiral auxiliaries or catalysts to enforce diastereomeric selectivity.

- Purification : Chiral HPLC or crystallization to isolate the desired enantiomer.

- Validation : X-ray crystallography (e.g., R factor = 0.032, wR = 0.105) confirms absolute configuration .

Q. How should this compound be stored to maintain stability, and what handling precautions are necessary?

- Methodological Answer :

- Storage : Keep in sealed containers under inert gas (N₂/Ar) at 2–8°C, protected from light and moisture to prevent decomposition .

- Handling : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood due to potential vapor release during weighing .

Q. What analytical techniques are recommended for assessing purity and structural integrity?

- Methodological Answer :

- HPLC/GC-MS : For quantifying impurities (e.g., diastereomers or unreacted intermediates). Epimer separation requires optimized mobile phases (e.g., acetonitrile/water with 0.1% TFA) .

- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., benzyl and cyclobutyl groups) .

- Melting Point : Compare observed values (e.g., ~95°C for analogs) with literature to detect solvates/polymorphs .

Advanced Questions

Q. How can synthetic yields be optimized when incorporating the cyclobutyl moiety?

- Methodological Answer :

- Cyclobutyl Introduction : Use [2+2] photocycloaddition or strain-release strategies. Catalytic systems (e.g., Pd/Cu) in DMF/toluene enhance regioselectivity .

- Reaction Monitoring : In situ FTIR or LC-MS to track intermediate formation and adjust reaction time/temperature .

- Yield Data : Pilot studies report ~60–75% yield for analogous pyrrolidine-carboxylic acids under optimized conditions .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, pKa) across studies?

- Methodological Answer :

- Solubility Testing : Use standardized buffers (pH 1–13) with UV-Vis or nephelometry. For example, predicted solubility in water: <1 mg/mL; DMSO: ~50 mg/mL .

- pKa Determination : Potentiometric titration or computational tools (e.g., MarvinSuite). Predicted pKa = 11.48 ± 0.40 for the carboxylic acid group .

- Data Reconciliation : Cross-validate with multiple techniques (e.g., experimental vs. DFT-calculated logP) .

Q. How does stereochemistry influence biological activity, and what assays are suitable for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Stereochemical Impact : The (3S,4S) configuration may enhance binding to enzymes (e.g., proteases) versus (3R,4R) due to spatial alignment with active sites .

- Assay Design :

- Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with IC₅₀ determination.

- Cell-Based Models : Test cytotoxicity (MTT assay) and target engagement (Western blot for downstream biomarkers) .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME or ADMETLab estimate:

- Bioavailability : ~30% (due to high polar surface area: ~108 Ų) .

- Metabolic Stability : CYP450 isoform screening (e.g., CYP3A4/2D6 inhibition potential).

- Molecular Dynamics : Simulate binding modes to targets (e.g., homology models of GPCRs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.